1-(4-Fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid
Overview
Description
“1-(4-Fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid” is a chemical compound with the CAS Number: 1283108-55-3 . It has a molecular weight of 252.27 . The compound is solid in its physical form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H9FN2O2S/c12-7-2-1-3-8-9(7)13-11(17-8)14-4-6(5-14)10(15)16/h1-3,6H,4-5H2,(H,15,16) . This code provides a specific textual representation of the compound’s molecular structure.It is solid in its physical form . The IUPAC name for this compound is 1-(4-fluoro-1,3-benzothiazol-2-yl)-3-azetidinecarboxylic acid .
Scientific Research Applications
Antibacterial Agents
A study by Frigola et al. (1995) highlights the synthesis and evaluation of various azetidinylquinolones, including those with a 1-(4-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid structure, for antibacterial applications. They explored the effect of chirality on these compounds, finding that certain configurations significantly increased in vitro activity and oral efficacy as antibacterial agents (Frigola et al., 1995).
S1P1 Agonist in Immunomodulation
Lanman et al. (2011) discovered a potent S1P1 agonist with a benzothiazole structure, effective in reducing blood lymphocyte counts and attenuating hypersensitivity responses. This discovery is pivotal in immunomodulation research, especially for conditions like multiple sclerosis (Lanman et al., 2011).
Pharmacological Applications
Gurupadayya et al. (2008) synthesized and evaluated azetidin-2-ones and thiazolidin-4-ones, encompassing benzothiazole, for various pharmacological activities. Their research contributes to the understanding of the potential therapeutic applications of these compounds in areas like anti-inflammatory and analgesic treatments (Gurupadayya et al., 2008).
Antitumor Activity
Potkin et al. (2014) focused on the synthesis of isoxazolyl- and isothiazolylcarbamides, derived from carboxylic acids including benzothiazole variants. Some of these compounds showed high antitumor activity, indicating their potential in cancer treatment research (Potkin et al., 2014).
properties
IUPAC Name |
1-(4-fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2O2S/c12-7-2-1-3-8-9(7)13-11(17-8)14-4-6(5-14)10(15)16/h1-3,6H,4-5H2,(H,15,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CTHHEAUKIQYEQR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=NC3=C(C=CC=C3S2)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluoro-1,3-benzothiazol-2-yl)azetidine-3-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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